molecular formula C17H12O2 B14417360 Phenyl naphthalene-2-carboxylate CAS No. 82408-29-5

Phenyl naphthalene-2-carboxylate

Cat. No.: B14417360
CAS No.: 82408-29-5
M. Wt: 248.27 g/mol
InChI Key: XBDNVPPAQQNVBW-UHFFFAOYSA-N
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Description

Phenyl naphthalene-2-carboxylate (CAS: Not explicitly provided; structurally related to derivatives in –14) is an aromatic ester formed by the esterification of naphthalene-2-carboxylic acid with phenol. Its core structure consists of a naphthalene ring substituted with a carboxylate group at the 2-position, linked to a phenyl group via an ester bond. This compound is notable for its role in synthetic organic chemistry, particularly in pharmaceutical intermediates and specialized reactions. For instance, it serves as a precursor in the synthesis of acyl fluorides via electrophilic fluorination, achieving a 98% yield under optimized conditions (Scheme 2a, ). Additionally, naphthalene-2-carboxylate derivatives, such as those described in and , are critical as hydroxy-protecting groups in the synthesis of gemcitabine, an anticancer drug.

Properties

CAS No.

82408-29-5

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

phenyl naphthalene-2-carboxylate

InChI

InChI=1S/C17H12O2/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H

InChI Key

XBDNVPPAQQNVBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl naphthalene-2-carboxylate can be synthesized through several methods, including esterification reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or Lewis acids can be employed to accelerate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Phenyl naphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of naphthalene-2-carboxylic acid or phenyl naphthoquinone.

    Reduction: Formation of phenyl naphthalene-2-methanol.

    Substitution: Formation of halogenated phenyl naphthalene-2-carboxylates.

Scientific Research Applications

Phenyl naphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl naphthalene-2-carboxylate involves its interaction with molecular targets through its aromatic and ester functional groups. The compound can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-Hydroxy-1-Phenylnaphthalene-2-Carboxylate

  • Structure : A methyl ester with additional hydroxyl and phenyl substituents ().
  • Applications : Used in organic synthesis for its steric and electronic modulation properties.

Calcium Naphthalene-2-Carboxylate (Calcium Naphthenate)

  • Structure : A calcium salt of naphthalene-2-carboxylic acid (CAS: 61789-36-4, ).
  • Applications : Industrial uses, including corrosion inhibition and lubricant additives.
  • Differentiation :
    • Reactivity : As a metal salt, it participates in ionic reactions, whereas phenyl naphthalene-2-carboxylate undergoes covalent transformations (e.g., fluorination, ).
    • Safety : Classified as causing serious eye damage (), whereas phenyl ester safety data are unspecified.

[2-(2,4-Dichlorophenyl)-2-Oxoethyl] Naphthalene-2-Carboxylate

  • Structure : A chlorinated aryl-substituted ester (CAS: 390428-59-8, ).
  • Applications : Likely used in agrochemicals or pharmaceuticals due to halogen substituents.
  • Differentiation: The electron-withdrawing chlorine atoms increase electrophilicity, altering reactivity compared to the non-halogenated phenyl ester.

Substituted Naphthalene Derivatives

2-(p-Tolylethynyl)Naphthalene (3dg)

  • Structure : Ethynyl-linked p-tolyl and naphthalene groups ().
  • Applications : Intermediate in palladium-catalyzed coupling reactions.
  • Differentiation : The absence of a carboxylate group limits its utility in esterification or fluorination reactions.

2-Phenylnaphthalene

  • Structure : Naphthalene with a phenyl substituent (CAS: 612-94-2, –19).
  • Applications : Used in materials science (e.g., organic semiconductors).
  • Differentiation : Lacks the carboxylate functionality, reducing compatibility with reactions requiring ester or acid groups.

Heterocyclic Carboxylates

6-Bromo-2-(4-Chlorophenyl)Quinoline-4-Carboxylate

  • Structure: Quinoline-based carboxylate with halogen substituents ().
  • Applications: Potential use in medicinal chemistry due to the quinoline scaffold.
  • Differentiation : The nitrogen heterocycle alters electronic properties and bioavailability compared to purely aromatic naphthalene derivatives.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity/Applications Safety Profile
This compound Phenyl ester High-yield fluorination (98%, ) Not specified
Calcium naphthalene-2-carboxylate Calcium salt Industrial corrosion inhibition Eye damage hazard ()
2-Phenylnaphthalene Phenyl group Organic semiconductors () No data
Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate Hydroxyl, methyl ester Synthetic intermediate () Not specified

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